molecular formula C6H6ClN3O B12098657 4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde

4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde

Cat. No.: B12098657
M. Wt: 171.58 g/mol
InChI Key: YEGNUOUHPTXCSE-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H6ClN3O. This compound is notable for its pyrimidine ring structure, which is a common motif in many biologically active molecules, including nucleotides and various pharmaceuticals. The presence of amino, chloro, and aldehyde functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Vilsmeier-Haack Reaction: One common method for synthesizing 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde involves the Vilsmeier-Haack reaction. This reaction typically uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formyl group on the pyrimidine ring.

    Halogenation and Amination: Another route involves the halogenation of 2-methylpyrimidine followed by amination. This method uses reagents such as chlorine gas for halogenation and ammonia or an amine for the subsequent amination step.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using the Vilsmeier-Haack method due to its efficiency and relatively mild reaction conditions. The process is optimized for high yield and purity, with careful control of temperature and reaction time to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Typical oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Formation of 4-amino-6-chloro-2-methyl-pyrimidine-5-carboxylic acid.

    Reduction: Formation of 4-amino-6-chloro-2-methyl-pyrimidine-5-methanol.

Scientific Research Applications

Chemistry

In organic synthesis, 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde serves as a key intermediate for the synthesis of more complex heterocyclic compounds. It is used in the preparation of various pyrimidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is studied for its potential biological activities. Pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties. Research is ongoing to explore the specific biological activities of this compound and its derivatives.

Industry

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also used in the production of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

The biological activity of 4-amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is primarily due to its ability to interact with nucleic acids and proteins. The amino and aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This interaction can inhibit the replication of viruses or the growth of bacteria and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chloro-2-methylpyrimidine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.

    2-Amino-4,6-dichloropyrimidine: Contains two chloro groups, which can undergo multiple substitution reactions.

    4-Amino-2-methylpyrimidine-5-carbaldehyde: Lacks the chloro group, affecting its reactivity and biological activity.

Uniqueness

4-Amino-6-chloro-2-methyl-pyrimidine-5-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

4-amino-6-chloro-2-methylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H6ClN3O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3,(H2,8,9,10)

InChI Key

YEGNUOUHPTXCSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C=O)N

Origin of Product

United States

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